An In-depth Technical Guide to 4-(Dimethylamino)-3-methylbenzonitrile
An In-depth Technical Guide to 4-(Dimethylamino)-3-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(Dimethylamino)-3-methylbenzonitrile, a substituted aromatic nitrile of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data for this specific compound, this document combines confirmed information with well-established principles of chemical reactivity and structure-activity relationships to offer valuable insights for researchers.
Core Identity and Physicochemical Properties
4-(Dimethylamino)-3-methylbenzonitrile is a derivative of benzonitrile featuring a dimethylamino group at the 4-position and a methyl group at the 3-position. These substitutions significantly influence the electronic and steric properties of the molecule compared to its parent structure, benzonitrile, and its close analog, 4-(dimethylamino)benzonitrile.
Chemical Structure:
Caption: Chemical structure of 4-(Dimethylamino)-3-methylbenzonitrile.
Key Identifiers and Properties:
| Property | Value | Source |
| CAS Number | 60081-99-4 | AiFChem[1] |
| IUPAC Name | 4-(dimethylamino)-3-methylbenzonitrile | AiFChem[1] |
| Molecular Formula | C₁₀H₁₂N₂ | AiFChem[1] |
| Molecular Weight | 160.22 g/mol | AiFChem[1] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Comparative Physicochemical Data of Analogs:
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Benzonitrile | 100-47-0 | 103.12 | -13 | 191 |
| 4-(Dimethylamino)benzonitrile | 1197-19-9 | 146.19 | 72-75 | 318 |
The introduction of the dimethylamino and methyl groups is expected to increase the molecular weight, melting point, and boiling point of 4-(Dimethylamino)-3-methylbenzonitrile relative to benzonitrile. The dimethylamino group, being a strong electron-donating group, will also significantly alter the electronic properties of the benzonitrile core.
Proposed Synthetic Pathways
While specific literature detailing the synthesis of 4-(Dimethylamino)-3-methylbenzonitrile is scarce, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of substituted anilines and benzonitriles. A likely two-step pathway would involve the methylation of a commercially available aminobenzonitrile precursor.
Proposed Synthesis Workflow:
Caption: Proposed synthetic workflow for 4-(Dimethylamino)-3-methylbenzonitrile.
Experimental Protocol (Hypothetical):
This protocol is a proposed adaptation based on standard N-methylation procedures for anilines.
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Materials:
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4-Amino-3-methylbenzonitrile
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Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)
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Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Procedure:
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To a solution of 4-Amino-3-methylbenzonitrile in anhydrous DMF, add potassium carbonate.
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Stir the suspension at room temperature for 15-20 minutes.
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Add dimethyl sulfate or methyl iodide dropwise to the reaction mixture.
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Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 4-(Dimethylamino)-3-methylbenzonitrile.
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Causality Behind Experimental Choices:
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The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the Sₙ2 reaction by solvating the cation of the base, leaving the anion more reactive.
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A base is required to deprotonate the amino group, forming a more nucleophilic amide anion that readily attacks the methylating agent. Potassium carbonate is a milder base, while sodium hydride is stronger and may be required for less reactive substrates.
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The reaction is heated to increase the rate of reaction, as N-methylation of anilines can be slow at room temperature.
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A standard aqueous work-up followed by extraction is used to separate the organic product from inorganic salts and the polar solvent.
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Column chromatography is a standard method for purifying organic compounds of moderate polarity.
Potential Applications in Research and Drug Development
The structural motifs within 4-(Dimethylamino)-3-methylbenzonitrile suggest its potential utility as a building block in several areas of chemical and pharmaceutical research.
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Medicinal Chemistry: The dimethylaniline scaffold is present in numerous FDA-approved drugs with a wide range of pharmacological activities, including antimicrobial, antihistaminic, and anticancer properties.[2] The benzonitrile group can act as a versatile synthetic handle or a key pharmacophoric element. Substituted benzonitriles are known to be present in various biologically active molecules. Therefore, 4-(Dimethylamino)-3-methylbenzonitrile could serve as a valuable intermediate in the synthesis of novel therapeutic agents.
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Materials Science: Compounds containing a donor-acceptor framework, such as the dimethylamino (donor) and cyano (acceptor) groups in this molecule, can exhibit interesting photophysical properties. The related compound, 4-(dimethylamino)benzonitrile, is extensively studied for its dual fluorescence, a phenomenon resulting from intramolecular charge transfer (ICT) upon photoexcitation.[3][4] While the effect of the additional methyl group is not documented, it is plausible that 4-(Dimethylamino)-3-methylbenzonitrile could be investigated for applications in fluorescent probes, sensors, or nonlinear optical materials.
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Organic Synthesis: As a functionalized aromatic compound, it can be utilized in a variety of cross-coupling reactions to construct more complex molecular architectures. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its synthetic utility.
Safety and Handling
Disclaimer: There is no specific Safety Data Sheet (SDS) available for 4-(Dimethylamino)-3-methylbenzonitrile (CAS 60081-99-4). The following information is based on the safety data for the structurally similar compound, 4-(Dimethylamino)benzonitrile (CAS 1197-19-9), and general benzonitrile compounds. This information should be used for guidance only, and a thorough risk assessment should be conducted before handling this chemical.
Hazard Classifications (based on analogs):
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Acute Toxicity (Oral, Dermal): Harmful if swallowed or in contact with skin.[5]
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Skin Corrosion/Irritation: May cause skin irritation.
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Eye Damage/Irritation: May cause serious eye irritation.
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Respiratory/Skin Sensitization: May cause an allergic skin reaction.
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Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Recommended Handling Precautions:
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
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Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First-Aid Measures (based on analogs):
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If Inhaled: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
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In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
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In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
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If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spectroscopic Characterization (Predicted)
No experimental spectroscopic data for 4-(Dimethylamino)-3-methylbenzonitrile has been found in the searched literature. However, based on the known spectra of related compounds, the following characteristic signals can be predicted:
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¹H NMR:
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A singlet for the N-dimethyl protons, likely in the range of δ 2.8-3.2 ppm.
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A singlet for the aromatic methyl protons, likely in the range of δ 2.2-2.5 ppm.
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Aromatic protons would appear in the range of δ 6.5-7.5 ppm, with splitting patterns determined by their coupling constants.
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¹³C NMR:
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A signal for the nitrile carbon around δ 118-122 ppm.
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Signals for the N-dimethyl carbons around δ 40-45 ppm.
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A signal for the aromatic methyl carbon around δ 18-22 ppm.
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Aromatic carbon signals in the range of δ 110-155 ppm.
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IR Spectroscopy:
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A sharp, strong absorption band for the C≡N stretch around 2220-2240 cm⁻¹.
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C-H stretching vibrations for the aromatic and methyl groups around 2850-3100 cm⁻¹.
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C-N stretching vibrations around 1350-1250 cm⁻¹.
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Aromatic C=C bending vibrations in the fingerprint region.
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Conclusion
4-(Dimethylamino)-3-methylbenzonitrile is a chemical compound with clear potential as a synthetic intermediate in drug discovery and materials science. While there is a notable lack of comprehensive experimental data in the public domain, this guide has provided its confirmed identity and a framework for its synthesis, potential applications, and safe handling based on established chemical principles and data from closely related analogs. Further research into the properties and reactivity of this molecule is warranted to fully explore its utility.
References
[5] Loba Chemie. BENZONITRILE FOR SYNTHESIS MSDS. [Link] (Accessed March 31, 2026).
[3] International Journal of Scientific & Technology Research. Spectral (UV and NMR) Analysis Of 4-(Dimethylamino) Benzonitrile By Density Functional Theory Calculations. [Link] (Accessed March 31, 2026).
[6] Chemdor. 4-(Dimethylamino)benzonitrile | CAS 1197-19-9. [Link] (Accessed March 31, 2026).
[7] National Center for Biotechnology Information. 3-[4-(Dimethylamino)benzylideneamino]benzonitrile. [Link] (Accessed March 31, 2026).
MPG.PuRe. Fluorescence of crystalline 4-(dimethylamino)benzonitrile. Absence of dual fluorescence and observation of single-exponential fl. [Link] (Accessed March 31, 2026).
[8] Oxford Lab Fine Chem. BENZONITRILE - (For Synthesis) MSDS. [Link] (Accessed March 31, 2026).
[9] Australian Industrial Chemicals Introduction Scheme (AICIS). Benzonitrile: Human health tier II assessment. [Link] (Accessed March 31, 2026).
[10] National Center for Biotechnology Information. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(E)-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate. [Link] (Accessed March 31, 2026).
[2] Royal Society of Chemistry. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link] (Accessed March 31, 2026).
[11] ResearchGate. A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. [Link] (Accessed March 31, 2026).
[12] NIST. Benzonitrile, 4-(dimethylamino)-. [Link] (Accessed March 31, 2026).
[13] ChemSrc. 4-Amino-3-methylbenzonitrile. [Link] (Accessed March 31, 2026).
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